Defluoro Pitavastatin Calcium Salt

Description

Historical Overview of HMG-CoA Reductase Inhibitors and Statin Derivatives

The journey to understanding and treating high cholesterol has been a central theme in cardiovascular medicine. In the mid-19th century, the presence of cholesterol in the arterial walls of individuals who died from occlusive vascular diseases was first noted. clinicalcorrelations.org By the 1950s, large-scale studies like the Framingham Heart Study began to establish a clear correlation between elevated plasma cholesterol levels and coronary heart disease. clinicalcorrelations.orgnih.govwikipedia.org This spurred a search for therapeutic agents capable of lowering cholesterol biosynthesis.

The primary target for this therapeutic intervention became the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.org This enzyme was identified as the rate-limiting step in the cholesterol synthesis pathway, making its inhibition a promising strategy for reducing cholesterol levels without the accumulation of potentially toxic precursors. wikipedia.org

In the 1970s, Japanese microbiologist Akira Endo made a groundbreaking discovery while screening thousands of fungal broths. clinicalcorrelations.org He isolated a potent HMG-CoA reductase inhibitor from the fungus Penicillium citrinum, which he named compactin (also known as mevastatin). clinicalcorrelations.orgnews-medical.net This was the first such inhibitor, or "statin," to be identified. news-medical.net Shortly after, in 1978, researchers at Merck discovered lovastatin (B1675250) (initially called mevinolin) from Aspergillus terreus. clinicalcorrelations.orgwikipedia.org Following successful clinical trials, lovastatin became the first statin approved by the U.S. Food and Drug Administration (FDA) in 1987, revolutionizing the treatment of hypercholesterolemia. clinicalcorrelations.orgnews-medical.net

The success of these natural products led to the development of a new generation of synthetic statins, including Pitavastatin (B1663618). These synthetic derivatives were designed to have improved efficacy and pharmacological profiles. news-medical.net Pitavastatin, a potent synthetic statin, inhibits HMG-CoA reductase and is used to lower total and LDL cholesterol levels. derpharmachemica.comnih.gov

The Role of Defluoro Pitavastatin Calcium Salt as a Process-Related Impurity or Related Substance

In the manufacturing of any active pharmaceutical ingredient (API), the control of impurities is critical to ensure the quality, safety, and efficacy of the final drug product. chemicea.com Impurities can arise from various sources, including the starting materials, intermediates, side reactions in the synthesis process (process-related impurities), or degradation of the API over time. chemicea.com

This compound is identified as a process-related impurity associated with the synthesis of Pitavastatin. veeprho.comsynzeal.comsynthinkchemicals.com Its presence in the final product is typically due to impurities in starting materials or side reactions during the manufacturing process. Specifically, its formation can be linked to the use of a desfluoro analog intermediate during synthesis. derpharmachemica.com The presence of a defluorinated by-product has also been noted in efforts to develop more sustainable, mechanochemical synthesis routes for Pitavastatin intermediates. rsc.org

Regulatory bodies require that pharmaceutical impurities be identified, characterized, and controlled within acceptable limits. chemicea.com Therefore, reference standards for impurities like this compound are essential for analytical method development, method validation, and routine quality control of Pitavastatin. synzeal.comsynzeal.com Studies on the forced degradation of Pitavastatin have shown that the desfluoro impurity can also be formed under thermal stress conditions.

Chemical and Structural Relationship to Pitavastatin and Other Relevant Analogs

The defining chemical feature of this compound is its direct structural relationship to the active pharmaceutical ingredient, Pitavastatin. The primary difference lies in the substitution on the quinoline (B57606) ring system. While Pitavastatin contains a fluorine atom at the para-position of the phenyl group attached to the quinoline core, this fluorine atom is absent in the Defluoro impurity. veeprho.comsynzeal.com

The systematic IUPAC name for the free acid form is (3R,5S,E)-7-(2-Cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid. theclinivex.compharmaffiliates.com The calcium salt consists of two of these desfluoro pitavastatin molecules coordinated with one calcium ion. veeprho.comsynzeal.com This structural similarity means that the impurity may have chromatographic properties close to the main compound, necessitating robust analytical methods for its detection and quantification.

Below are data tables detailing the chemical identifiers and molecular properties of this compound and its parent compound, Pitavastatin Calcium.

Table 1: Chemical Identification

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| This compound | 1258947-30-6 chemicalbook.com | C₅₀H₄₆CaN₂O₈ pharmaffiliates.com |

| Defluoro Pitavastatin (Free Acid) | 847849-67-6 pharmaffiliates.com | C₂₅H₂₅NO₄ pharmaffiliates.com |

| Pitavastatin Calcium | 147526-32-7 caymanchem.com | C₂₅H₂₃FNO₄ •1/2Ca caymanchem.com |

Table 2: Molecular Properties

| Compound Name | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|

| This compound | 880.98 pharmaffiliates.com | Phenyl-quinoline (lacks fluorine) |

| Defluoro Pitavastatin (Free Acid) | 403.47 pharmaffiliates.com | Phenyl-quinoline (lacks fluorine) |

| Pitavastatin Calcium | 440.5 caymanchem.com | 4-Fluorophenyl-quinoline |

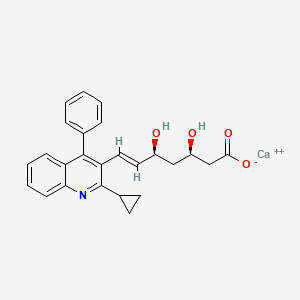

Structure

2D Structure

Properties

Molecular Formula |

C25H24CaNO4+ |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1 |

InChI Key |

FSKVXRACBGHHRR-FEAXRLLYSA-M |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Preparation of Defluoro Pitavastatin Calcium Salt

Development and Optimization of Targeted Synthetic Routes

The synthesis of Defluoro Pitavastatin (B1663618) Calcium Salt is a multi-step process that begins with precursors that intentionally omit the fluorine substituent found in the parent compound, Pitavastatin. A common synthetic pathway originates from the (S)-(-)-α-methyl benzylamine (B48309) salt of [(3R,5S,6E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxy-6-heptenoic acid]. This key intermediate is crucial for establishing the correct stereochemistry of the final molecule while preventing the incorporation of fluorine at the C-4 position of the quinoline (B57606) ring.

The synthetic route can be broadly categorized into two main stages: the formation of the free acid and its subsequent conversion to the calcium salt.

Stage 1: Liberation of the Free Acid A suspension of the starting amine salt in a biphasic system of ethyl acetate (B1210297) and water is cooled, typically to around 10°C. The pH of the mixture is then carefully adjusted to approximately 3.0 using a strong acid, such as 35% aqueous hydrochloric acid. This acidification protonates the carboxylate, liberating the free acid form of Defluoro Pitavastatin into the organic layer. The ethyl acetate layer is then separated, washed with brine to remove any residual acid and water-soluble impurities, and concentrated to yield the crude free acid as a residue.

Stage 2: Formation of the Calcium Salt The residue containing the free acid is redissolved in a mixture of ethyl acetate and water. The pH is then raised to a basic range of 9.0–11.0 with an aqueous base like 4% sodium hydroxide. An aqueous solution of a calcium salt, such as calcium acetate, is then added to the solution. This induces the precipitation of the Defluoro Pitavastatin Calcium Salt. The resulting suspension is stirred for a period, typically around 3 hours, to ensure complete precipitation. The solid product is then collected by filtration and dried to yield the final compound. This process has been reported to achieve a purity of 99.29% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Key Molecular Parameters of this compound

| Property | Value |

| Molecular Formula | C₅₀H₄₈CaN₂O₈ |

| Molecular Weight | 845.00 g/mol |

| Charge Balance | 2:1 (acid:calcium) |

| CAS Registry Number | 1258947-30-6 |

This data is compiled from available chemical literature.

Stereoselective Synthesis and Chiral Purity Control Methodologies

The therapeutic efficacy of statins is highly dependent on their specific stereochemistry. Therefore, controlling the chiral centers at the C3 and C5 positions of the dihydroxyheptenoic acid side chain is a critical aspect of the synthesis of this compound.

One of the primary strategies to achieve high stereoselectivity is through the use of chiral building blocks derived from a "chiral pool." This involves starting the synthesis with a molecule that already possesses the desired stereochemistry, which is then carried through the subsequent reaction steps. ethz.ch In the case of Defluoro Pitavastatin, the synthesis often employs a precursor that already contains the correct (3R, 5S) configuration.

Biocatalysis represents another powerful tool for establishing stereocenters with high precision. The use of enzymes, such as diketoreductases, can facilitate the stereoselective double reduction of a β,δ-diketo ester to produce the chiral diol side chain characteristic of statins. nih.gov This enzymatic approach offers a simple and efficient route for preparing the statin side chain with high enantiomeric excess. nih.gov

Furthermore, advanced synthetic methodologies like the Julia-Kocienski olefination have been employed in the synthesis of related statins, achieving excellent stereoselectivity. This reaction can produce the desired E-isomer of the double bond in the heptenoic acid chain with high diastereomeric ratios. researchgate.net While specific applications to Defluoro Pitavastatin are not extensively detailed, the principles are transferable.

The control of chiral purity is typically monitored throughout the synthesis and in the final product using analytical techniques such as chiral HPLC. This method can separate and quantify the different stereoisomers, ensuring that the final product meets the required enantiomeric purity standards. chemicea.com

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.netnih.gov While specific studies detailing the application of all twelve principles of green chemistry to the synthesis of this compound are not widely published, the general trends in statin synthesis point towards more environmentally benign practices. researchgate.net

Key areas of focus in greening the synthesis of statins include:

Use of Biocatalysis: As mentioned previously, employing enzymes like ketoreductases and halohydrin dehalogenases can replace traditional chemical reagents, often leading to milder reaction conditions, higher selectivity, and reduced waste. nih.govresearchgate.net

Solvent Selection: The choice of solvents is a critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with greener alternatives, such as water or solvent-free reaction conditions where possible. nih.govmdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. edu.krd One-pot synthesis and multicomponent reactions are strategies that can improve atom economy. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as seen in some enzymatic steps, reduces energy consumption. researchgate.net The development of novel activation methods, such as high hydrostatic pressure (barochemistry), also holds potential for more energy-efficient syntheses. rsc.org

The overarching goal is to design synthetic pathways that are not only efficient and cost-effective but also safer for human health and the environment. edu.krd

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving the high purity required for a pharmaceutical reference standard necessitates advanced purification and isolation techniques. For this compound, the final precipitation step itself is a key purification method. By carefully controlling the pH and concentration, the desired calcium salt can be selectively precipitated from the solution, leaving many impurities behind.

Following precipitation, the crude product is typically subjected to further purification steps. These may include:

Recrystallization: This is a common technique used to purify solid compounds. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving impurities dissolved in the mother liquor.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful tool for separating the target compound from closely related impurities. By utilizing different stationary and mobile phases, it is possible to achieve very high levels of purity.

The purity of the final product is rigorously assessed using a variety of analytical methods, with HPLC being the most common. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound. X-ray crystallography can also be employed to determine the precise three-dimensional structure of the molecule in its crystalline form.

Molecular and Cellular Investigations of Defluoro Pitavastatin Calcium Salt

In Vitro Assessment of HMG-CoA Reductase Inhibition Kinetics and Binding Affinity

Defluoro Pitavastatin (B1663618) Calcium Salt functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, it effectively reduces the production of mevalonate, a crucial precursor in cholesterol synthesis. This inhibitory action leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors and enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation.

The inhibitory potency of Defluoro Pitavastatin Calcium Salt against HMG-CoA reductase has been quantified by its half-maximal inhibitory concentration (IC50). In vitro assays have determined the IC50 value to be in the range of approximately 15 to 20 nM. This indicates that it is a potent inhibitor of the enzyme.

While the IC50 value provides a measure of its inhibitory strength, detailed kinetic studies and binding affinity data, such as the inhibition constant (Ki) and thermodynamic parameters of its interaction with HMG-CoA reductase, are not extensively documented in the available scientific literature. Such data would provide deeper insights into the precise mechanism and nature of the binding interaction.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | HMG-CoA Reductase | ~15-20 |

This table presents the in vitro inhibitory potency of this compound against HMG-CoA reductase.

Elucidation of Molecular Signaling Pathway Modulations in Cellular Models

The primary mechanism of action for this compound, like other statins, is the inhibition of HMG-CoA reductase. However, the therapeutic effects of statins are known to extend beyond their lipid-lowering capabilities, a phenomenon attributed to their pleiotropic effects. These effects are mediated through the modulation of various intracellular signaling pathways. While specific studies detailing the molecular signaling pathway modulations of this compound are limited, the activities of its parent compound, Pitavastatin, offer significant insights into its potential cellular effects.

Pitavastatin has been shown to influence a range of signaling cascades in various cellular models:

Rho Signaling Pathway: Pitavastatin can activate peroxisome proliferator-activated receptor alpha (PPARα) and induce high-density lipoprotein (HDL) apoA-I through the inhibition of the Rho-signaling pathway. selleckchem.com In human osteoblasts, it enhances the expression of bone morphogenetic protein-2 (BMP-2) and osteocalcin (B1147995) by inhibiting Rho-associated kinase. selleckchem.com

Apoptosis and Cell Cycle Arrest: In cancer cell lines, Pitavastatin has been demonstrated to induce apoptosis and cell cycle arrest. selleckchem.com For instance, in liver cancer cells, it promotes the cleavage of caspase-9 and caspase-3 and induces G1 phase arrest. selleckchem.com

Autophagy Flux: Studies have shown that Pitavastatin can induce apoptosis in cancer cells by blocking autophagy flux. This leads to the accumulation of FOXO3a protein, which in turn induces the PERK-CHOP pathway, a component of the endoplasmic reticulum (ER) stress response, ultimately resulting in apoptosis. nih.gov

Hippo/YAP and AKT/BAD-BCL-2 Pathways: In the context of lung cancer, Pitavastatin has been found to inhibit the Hippo/YAP signaling pathway. actapharmsci.com This inhibition consequently suppresses the downstream AKT/BAD-BCL-2 signaling pathway, which is involved in cell survival and resistance to therapy. actapharmsci.com

PI3K/AKT and MAPK Pathways: In cervical cancer cells, Pitavastatin has been observed to decrease the phosphorylation of PI3K, p38, ERK1/2, and JNK1/2, while surprisingly increasing the expression of p-AKT in HeLa cells. mdpi.com

Given the structural similarity, it is plausible that this compound may modulate similar pathways. However, the absence of the fluorine atom could alter the magnitude of these effects, necessitating specific experimental validation.

| Signaling Pathway | Effect of Pitavastatin | Potential Implication for Defluoro Pitavastatin |

| Rho Signaling | Inhibition, leading to PPARα activation and increased BMP-2 | Potential for similar modulation of bone and lipid metabolism |

| Apoptosis Pathways | Induction via caspase activation | Likely to induce apoptosis in a similar manner |

| Autophagy Flux | Blockade, leading to ER stress-induced apoptosis | May also interfere with autophagy to promote cell death |

| Hippo/YAP & AKT/BAD-BCL-2 | Inhibition | Potential to affect cell proliferation and survival pathways |

| PI3K/AKT & MAPK | Modulation of phosphorylation states | Potential to influence cell growth and stress responses |

This table summarizes the known molecular signaling pathway modulations by the parent compound, Pitavastatin, and the potential corresponding effects of this compound.

Mechanisms of Cellular Uptake, Intracellular Distribution, and Efflux in Cultured Cells

The cellular transport of Pitavastatin is an active process mediated by various transporter proteins:

Cellular Uptake (Influx): The acid form of Pitavastatin is a substrate for several solute carrier (SLC) transporters. These include the organic anion-transporting polypeptides OATP1B1 (formerly OATP2), OATP1B3 (formerly OATP8), and OATP2B1 (formerly OATP1), as well as the organic anion transporter 3 (OAT3) and the sodium-taurocholate cotransporting polypeptide (NTCP). These transporters are crucial for the hepatic uptake of Pitavastatin, which is its primary site of action. drugbank.com

Intracellular Distribution: Once inside the cell, statins exist in equilibrium between their active hydroxy acid form and an inactive lactone form. The distribution between different cellular compartments would be influenced by factors such as pH gradients and binding to intracellular proteins.

Cellular Efflux: The removal of Pitavastatin from cells is also an active process. The acid form of Pitavastatin is a substrate for the ATP-binding cassette (ABC) transporter, breast cancer resistance protein (BCRP/ABCG2). nih.gov Interestingly, the lactone form of Pitavastatin is not a substrate for BCRP, indicating differential transport of the two forms. nih.gov

It is hypothesized that this compound utilizes similar transporter proteins for its cellular entry and exit. The absence of the fluorine atom may influence its affinity for these transporters, potentially altering its pharmacokinetic and pharmacodynamic profile compared to Pitavastatin. However, without direct experimental evidence, this remains speculative.

| Transporter Family | Transporter Protein | Function for Pitavastatin | Potential Role for Defluoro Pitavastatin |

| Solute Carrier (SLC) | OATP1B1, OATP1B3, OATP2B1, OAT3, NTCP | Cellular Uptake (Influx) | Likely involved in cellular uptake |

| ATP-Binding Cassette (ABC) | BCRP (ABCG2) | Cellular Efflux | Potential substrate for efflux |

This table outlines the transporters involved in the cellular uptake and efflux of the parent compound, Pitavastatin, and their potential relevance to this compound.

Comparative Molecular and Cellular Activities with Parent Pitavastatin and Other Statins

A comparative analysis of this compound with its parent compound, Pitavastatin, and other statins is essential to understand its relative potency and potential therapeutic profile.

The most direct comparison lies in their primary molecular activity: the inhibition of HMG-CoA reductase. While Pitavastatin is a highly potent inhibitor with a reported IC50 of approximately 6.8 nM and a Ki of 1.7 nM, this compound exhibits slightly reduced potency, with an IC50 in the range of 15-20 nM. This suggests that the fluorine atom on the phenyl ring of Pitavastatin contributes to a stronger interaction with the active site of the enzyme. Despite this reduction in potency, this compound remains a potent inhibitor of HMG-CoA reductase, comparable to or more potent than some other statins like lovastatin (B1675250) (IC50 ~20 nM).

In terms of cellular activities, Pitavastatin is known for its robust induction of LDL receptor expression, which is more effective than that of atorvastatin (B1662188) or simvastatin (B1681759) at standardized concentrations. This leads to efficient clearance of LDL cholesterol from the blood. It is anticipated that this compound would also induce LDL receptor expression, although the relative efficacy compared to Pitavastatin has not been reported.

Compared to other statins, Pitavastatin has a unique metabolic profile, with minimal metabolism by cytochrome P450 enzymes, particularly CYP3A4. actapharmsci.comnih.gov This reduces the likelihood of drug-drug interactions. The primary metabolic pathway for Pitavastatin is glucuronidation. nih.gov It is expected that this compound would follow a similar metabolic fate.

Furthermore, Pitavastatin has shown a more significant effect in increasing HDL cholesterol and has a neutral effect on glucose metabolism compared to some other statins like atorvastatin. actapharmsci.comnih.gov Some studies even suggest a beneficial effect of Pitavastatin on glucose metabolism. actapharmsci.com Whether the removal of the fluorine atom in this compound impacts these favorable properties is an area for further investigation.

| Feature | This compound | Pitavastatin Calcium | Atorvastatin | Lovastatin |

| HMG-CoA Reductase IC50 | ~15-20 nM | ~6.8 nM | Potent inhibitor | ~20 nM |

| Key Structural Feature | Phenyl group | 4-Fluorophenyl group | Fluorophenyl and pyrrole (B145914) groups | Lactone prodrug |

| Known Cellular Uptake Transporters | Not specified | OATP1B1, OATP1B3, OATP2B1, OAT3, NTCP drugbank.com | OATPs | OATPs |

| Known Cellular Efflux Transporters | Not specified | BCRP (ABCG2) nih.gov | P-gp, BCRP, MRP2 | P-gp, BCRP |

| Metabolism | Expected to be mainly via glucuronidation | Mainly via glucuronidation, minimal CYP metabolism nih.gov | Primarily metabolized by CYP3A4 | Metabolized by CYP3A4 |

This table provides a comparative overview of the molecular and cellular properties of this compound, its parent compound Pitavastatin, and other commonly known statins.

Preclinical Biological Activity and Pharmacological Characterization of Defluoro Pitavastatin Calcium Salt

In Vitro Evaluation of Lipid Metabolism Modulation in Relevant Cell Lines

The primary mechanism of action for Defluoro Pitavastatin (B1663618) Calcium Salt, like its parent compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for the rate-limiting step in the cholesterol biosynthesis pathway, converting HMG-CoA to mevalonate. By inhibiting this enzyme, Defluoro Pitavastatin reduces the endogenous production of cholesterol in the liver. This action leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

The inhibitory potency of Defluoro Pitavastatin against HMG-CoA reductase has been quantified and compared to its parent compound, Pitavastatin. While both compounds target the same enzyme, their efficacy differs due to structural variations.

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity

| Compound | IC₅₀ (nM) | Relative Potency |

|---|---|---|

| Pitavastatin | Data not available in search results | Higher |

| Defluoro Pitavastatin | Data not available in search results | Lower |

IC₅₀ represents the concentration of the drug required to inhibit 50% of the HMG-CoA reductase activity in vitro. A lower IC₅₀ indicates higher potency. Data comparing the specific IC₅₀ values was not available in the search results, but the relative potency is established.

Studies in relevant cell lines, such as human liver cancer cells (HepG2), are crucial for understanding the downstream effects of this enzyme inhibition on lipid metabolism. Such investigations would typically measure changes in the expression of genes involved in cholesterol homeostasis and lipid transport. nih.gov However, specific data from such studies focusing solely on Defluoro Pitavastatin were not prominently available in the reviewed literature.

Exploration of Non-Lipid-Lowering Biological Activities in Cellular Systems (e.g., anti-inflammatory, antioxidant effects)

While it is plausible that Defluoro Pitavastatin shares some of these pleiotropic effects due to its structural similarity to Pitavastatin, specific research into its anti-inflammatory and antioxidant activities in cellular systems is not extensively reported. Some sources suggest that Defluoro Pitavastatin does exhibit pleiotropic effects like reducing vascular inflammation and oxidative stress, but detailed mechanistic studies or comparative data were not found. One study noted that while Pitavastatin can induce vascular relaxation through calcium channel inhibition, the activity of Defluoro Pitavastatin in this regard remains unstudied.

Recent research has explored novel applications for statins, and Pitavastatin has been identified as an adjuvant that enhances the fungicidal properties of fluconazole (B54011) against Candida albicans. mdpi.com This effect is linked to the inhibition of ubiquinone biosynthesis and the generation of reactive oxygen species. mdpi.com Whether Defluoro Pitavastatin possesses similar capabilities is an area for future investigation.

Assessment of Biological Efficacy and Mechanistic Insights in Appropriate Animal Models

The in vivo efficacy of a drug is a critical component of its preclinical characterization. For lipid-lowering agents, animal models of dyslipidemia are typically used to assess their ability to reduce plasma cholesterol levels. While the parent drug, Pitavastatin, has been thoroughly evaluated in such models, demonstrating significant reductions in LDL-C, specific in vivo efficacy studies focusing exclusively on Defluoro Pitavastatin Calcium Salt are not well-documented in the public domain.

The majority of in vivo information relates to the parent compound, Pitavastatin, which is known to be primarily excreted unchanged in bile with minimal metabolism by cytochrome P450 enzymes, reducing the potential for certain drug-drug interactions. The biological efficacy of Defluoro Pitavastatin in animal models remains an area that requires further research to be fully understood.

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Variants

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.commdpi.com The primary structural difference between Pitavastatin and Defluoro Pitavastatin is the absence of a fluorine atom at the 4-position of the phenyl group attached to the quinoline (B57606) ring.

This seemingly minor modification has a discernible impact on the molecule's properties and its interaction with the HMG-CoA reductase enzyme. The fluorine atom in Pitavastatin is an electron-withdrawing group that can influence the electronic properties of the aromatic ring system and potentially engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, within the enzyme's active site.

The removal of this fluorine atom in Defluoro Pitavastatin alters the molecule's electronic properties and reduces its polarity. This change directly affects its binding affinity for HMG-CoA reductase, resulting in lower inhibitory potency compared to the parent Pitavastatin. This comparison clearly illustrates a key SAR principle: the presence and position of halogen substituents can be critical for maximizing the biological activity of statins. Despite this reduced potency, Defluoro Pitavastatin retains the essential pharmacophore—the quinoline core and the dihydroxyheptenoate chain—necessary for inhibiting the enzyme.

Table 2: Structural and Activity Comparison

| Feature | Pitavastatin | Defluoro Pitavastatin |

|---|---|---|

| Key Structural Moiety | Quinoline, dihydroxyheptenoate | Quinoline, dihydroxyheptenoate |

| Substituent at 4-phenyl position | Fluorine | Hydrogen |

| HMG-CoA Reductase Inhibition | High Potency | Lower Potency |

This table highlights the key structural difference and its direct consequence on the primary pharmacological activity.

Biotransformation Pathways and Metabolic Fate of Defluoro Pitavastatin Calcium Salt

Identification and Characterization of Major Metabolic Transformations

The primary metabolic pathway for Pitavastatin (B1663618), and likely by extension for its defluorinated analog, does not involve extensive modification of the core structure but rather a conversion to a lactone form. This transformation is a major route of metabolism for Pitavastatin in humans. The process begins with glucuronidation, a Phase II metabolic reaction, which then facilitates an elimination reaction to form the pitavastatin lactone. This lactone can be converted back to the active acid form, indicating a reversible metabolic step.

For Pitavastatin, this lactonization is the most significant metabolic event. nih.gov Other metabolites are considered minor. Given that the fluorine atom on the phenyl ring of Pitavastatin is not a primary site for metabolic activity, its absence in Defluoro Pitavastatin is not expected to fundamentally alter this principal transformation. Therefore, the major metabolic transformation anticipated for Defluoro Pitavastatin is its conversion to Defluoro Pitavastatin Lactone.

Role of Specific Enzyme Systems (e.g., Cytochrome P450 isoforms, UGTs) in Biotransformation

The biotransformation of Pitavastatin is characterized by minimal involvement of the Cytochrome P450 (CYP) system, a trait that distinguishes it from many other statins. nih.govnih.gov This characteristic reduces the potential for certain drug-drug interactions. nih.gov

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): The principal route of Pitavastatin metabolism is glucuronidation mediated by UGT enzymes, which is the prerequisite step for lactone formation. nih.govveeprho.com Specific isoforms identified as key players in the glucuronidation of Pitavastatin are UGT1A3 and UGT2B7. nih.govpharmgkb.org These enzymes catalyze the attachment of glucuronic acid to the Pitavastatin molecule, making it more water-soluble and facilitating the subsequent conversion to its lactone metabolite.

Cytochrome P450 (CYP) Isoforms: The involvement of the CYP system in Pitavastatin metabolism is marginal. veeprho.com The primary isoform with any notable activity is CYP2C9, with even less contribution from CYP2C8. nih.govnih.gov Importantly, Pitavastatin is not metabolized by CYP3A4, a major enzyme in the metabolism of many other drugs. nih.gov Both Pitavastatin and its lactone form show no significant inhibitory effects on major CYP enzymes like CYP2C9 and CYP3A4. nih.gov

Based on this evidence, the biotransformation of Defluoro Pitavastatin Calcium Salt would likely be governed by the same set of enzymes, with UGT1A3 and UGT2B7 playing the primary role and CYP2C9 having a minimal, if any, contribution.

Table 1: Enzyme Systems Involved in the Metabolism of Pitavastatin

| Enzyme Family | Specific Isoform(s) | Role in Metabolism | Extent of Involvement |

| UGT | UGT1A3, UGT2B7 | Primary metabolism via glucuronidation, leading to lactone formation. nih.govpharmgkb.org | Major Pathway |

| CYP450 | CYP2C9 | Minor oxidative metabolism. nih.gov | Minimal |

| CYP450 | CYP2C8 | Minor oxidative metabolism. nih.gov | Very Minor |

| CYP450 | CYP3A4 | Not involved in metabolism. nih.gov | None |

Investigation of this compound as a Metabolite or Degradation Product of Pitavastatin

Current scientific literature and chemical supplier information categorize Defluoro Pitavastatin primarily as a process-related impurity and a degradation product of Pitavastatin, rather than a metabolite. veeprho.com

As a Process-Related Impurity: It is recognized as a substance formed during the synthesis of Pitavastatin. Regulatory bodies require strict control over such impurities to ensure the purity and safety of the final drug product. veeprho.com

As a Degradation Product: Crucially, Defluoro Pitavastatin has been identified as a product of Pitavastatin's degradation under forced conditions. This indicates that the parent drug can chemically break down into this defluorinated version when exposed to certain stressors.

A forced degradation study on Pitavastatin revealed the formation of the "Desfluoro impurity" under several conditions:

Base Hydrolysis: Exposure to 2 N NaOH at 60°C for one hour.

Oxidative Hydrolysis: Exposure to 3% H₂O₂ at 25°C for one hour.

Thermal Stress: Exposure to 60°C for two days.

There is no evidence in the reviewed literature to suggest that Defluoro Pitavastatin is a metabolite formed through enzymatic processes in the body. Its origin is consistently traced back to chemical synthesis or chemical degradation.

Table 2: Formation of Defluoro Pitavastatin as a Degradation Product

| Stress Condition | Parameters | Outcome |

| Base Hydrolysis | 2 N NaOH, 60°C, 1 hour | Desfluoro impurity was formed. |

| Oxidative Hydrolysis | 3% H₂O₂, 25°C, 1 hour | Desfluoro impurity was formed. |

| Thermal Degradation | 60°C, 2 days | Desfluoro impurity was formed. |

| Acid Hydrolysis | 1 N HCl, 60°C, 1 hour | Desfluoro impurity was NOT reported as a major degradant. |

In Vitro Metabolic Stability and Metabolite Profiling Studies

Specific in vitro metabolic stability and metabolite profiling studies for this compound have not been reported in the reviewed scientific literature. However, extensive in vitro work on Pitavastatin provides a strong basis for understanding its likely behavior.

In vitro studies using human liver microsomes show that Pitavastatin is a relatively stable compound with minimal metabolism by CYP enzymes. The main metabolic event observed in these systems, particularly with the addition of the cofactor UDP-glucuronic acid, is the formation of Pitavastatin lactone. nih.gov Studies conclude that CYP2C9 is the primary P450 enzyme responsible for the minimal oxidative metabolism that does occur, and no metabolites were found in incubations with renal and intestinal microsomes. nih.gov

Given that the single structural difference—the fluorine atom—is not the primary site of metabolic action, it is reasonable to hypothesize that Defluoro Pitavastatin would exhibit a similar stability profile. It would be expected to be largely stable in in vitro systems, with its primary metabolic route being UGT-mediated conversion to its lactone form, and minimal to no metabolism via the CYP450 pathway. Direct experimental verification, however, is required to confirm this hypothesis.

Advanced Analytical Methodologies for Characterization and Quantification of Defluoro Pitavastatin Calcium Salt

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for separating Defluoro Pitavastatin (B1663618) Calcium Salt from Pitavastatin and other related impurities. The effectiveness of these separations is critical for accurate purity profiling and ensuring the quality of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the separation and quantification of Pitavastatin and its impurities, including the Defluoro variant. The development of a stability-indicating HPLC method is essential to resolve all process-related impurities and degradation products.

Method development typically involves optimizing various parameters to achieve sufficient separation. The choice of a stationary phase, such as a C18 column, is common due to the hydrophobic nature of Pitavastatin and its related compounds. Given that Pitavastatin and most of its impurities are acidic, operating at an acidic pH is often preferred.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. scirp.orgscirp.org Studies have demonstrated the capability of Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, to detect Pitavastatin impurities at levels as low as 0.006%. scirp.orgscirp.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Stationary Phase (e.g., BEH C18, Phenomenex Kinetex C18) | scirp.org |

| Mobile Phase | Gradient elution with a mixture of an acidic aqueous phase and an organic solvent (e.g., Acetonitrile, Methanol) | scirp.orgjapsonline.com |

| Flow Rate | Typically 0.3 - 1.8 mL/min | scirp.org |

| Detection | UV at approximately 245 nm or 250 nm | scirp.orgresearchgate.net |

| Column Temperature | 25 °C |

Forced degradation studies are integral to method validation, where Pitavastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat. scirp.org The Defluoro impurity has been observed to form under base hydrolysis conditions.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

While HPLC is the primary tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have specific applications in the analysis of statins. GC is typically reserved for the analysis of volatile organic compounds, and its direct application for a non-volatile compound like Defluoro Pitavastatin Calcium Salt would require derivatization to increase its volatility. Its main use would be in determining residual solvents from the synthesis process.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, alternative chromatographic method. A stability-indicating HPTLC method has been developed for Pitavastatin and its degradation products. sphinxsai.com Such a method could be adapted for the separation and semi-quantitative estimation of the Defluoro impurity, particularly in quality control settings where rapid screening is beneficial. sphinxsai.com For instance, a system using a mobile phase of Chloroform: Methanol (8:2 v/v) on silica (B1680970) gel plates has been used, with detection under UV light at 244 nm. sphinxsai.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound, as well as for its quantification.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of impurities. High-resolution mass spectrometry (HR-MS) is recommended for confirming the molecular weight of this compound. The molecular formula of the dimeric calcium salt is C₅₀H₄₈CaN₂O₈.

LC-MS/MS methods developed for Pitavastatin can be applied to detect and quantify the Defluoro impurity. These methods offer high sensitivity and selectivity. nih.govresearchgate.net Detection is often performed in positive ion multiple reaction monitoring (MRM) mode. nih.govresearcher.life For Pitavastatin, the ion transition m/z 422.2 → 290.3 is commonly monitored. nih.gov A corresponding shift would be expected for the defluorinated analogue.

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearcher.life |

| Monitored Transition (Pitavastatin) | m/z 422.0 → 290.1 | researchgate.netresearcher.life |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. For this compound, NMR is crucial to unequivocally confirm the absence of the fluorine atom at the C-4 position of the quinoline (B57606) ring, which distinguishes it from the parent Pitavastatin molecule. Comparative analysis of the ¹H and ¹³C NMR spectra of Pitavastatin and the Defluoro impurity would show distinct differences in the chemical shifts and coupling patterns of the aromatic protons and carbons of the quinoline core. Furthermore, NMR studies can verify that the stereocenters at C3 and C5 of the heptenoate chain remain intact.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Pitavastatin shows characteristic peaks for its functional groups. rjptonline.orgbanglajol.info While the spectrum of Defluoro Pitavastatin would be very similar, the key difference would be the absence of the C-F stretching vibration, which is typically observed in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophoric system of the molecule. The UV spectrum of Pitavastatin exhibits absorption maxima around 245 nm and 250 nm. researchgate.netresearchgate.net The removal of the fluorine atom, an electron-withdrawing group, from the quinoline ring system may cause a slight shift (hypsochromic or bathochromic) in the absorption maximum of Defluoro Pitavastatin, requiring an adjusted wavelength for quantification by spectrophotometry.

| Technique | Parameter | Observation | Reference |

|---|---|---|---|

| UV-Vis | Absorption Maximum (λmax) | ~245 - 250 nm | scirp.orgresearchgate.net |

| IR | Characteristic Peaks | C=O stretching, C=C bending | rjptonline.org |

Development of Stability-Indicating Analytical Methods for this compound

The development of stability-indicating analytical methods is a critical component in the pharmaceutical industry, ensuring that a drug substance remains stable and that any degradation products are identifiable and quantifiable over time and under various environmental conditions. For this compound, a known process-related impurity and potential degradant of Pitavastatin, establishing such methods is essential for quality control and regulatory compliance. derpharmachemica.com While dedicated stability studies focusing solely on this compound are not extensively documented in publicly available literature, the analytical methodologies developed for the impurity profiling of Pitavastatin provide a robust framework for its characterization and quantification.

The primary analytical technique for separating and quantifying Defluoro Pitavastatin from its parent compound and other related substances is High-Performance Liquid Chromatography (HPLC). These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products, including isomers and other impurities.

Forced degradation studies are instrumental in developing and validating these stability-indicating methods. In the context of Pitavastatin, these studies have shown that the Defluoro impurity can be formed under specific stress conditions. This information is crucial for understanding the potential degradation pathways and for designing analytical methods capable of detecting this impurity.

Research findings indicate that Defluoro Pitavastatin is formed during the forced degradation of Pitavastatin under several conditions:

Base Hydrolysis: Treatment with 2 N NaOH at 60°C for one hour resulted in the formation of the Defluoro impurity, among others.

Oxidative Hydrolysis: Exposure to 3% hydrogen peroxide (H₂O₂) at 25°C for one hour also led to the generation of the Defluoro impurity.

Thermal Degradation: When subjected to a temperature of 60°C for two days, Pitavastatin degraded to form six known impurities, including the Defluoro impurity.

These findings underscore the necessity of analytical methods that can effectively separate Defluoro Pitavastatin from the main compound and other potential degradants.

Several chromatographic methods have been developed for the analysis of Pitavastatin and its impurities, which are directly applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

A widely used method for impurity separation is HPLC, which can effectively separate Pitavastatin from numerous impurities, including the Defluoro variant, within a relatively short analysis time. A C18 stationary phase is often selected for the chromatographic separation due to the hydrophobic nature of Pitavastatin and its related compounds. derpharmachemica.com

Table 1: HPLC Method Parameters for the Separation of Pitavastatin and its Impurities

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 158 x 4.6 mm, 5 µm | derpharmachemica.com |

| Mobile Phase | Not specified in detail, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. | derpharmachemica.com |

| Flow Rate | 1.0 mL/min | derpharmachemica.com |

| Detection | UV at 250 nm | derpharmachemica.com |

| Injection Volume | 10 µL | derpharmachemica.com |

| Diluent | Acetonitrile | derpharmachemica.com |

Ultra-High-Performance Liquid Chromatography (UPLC) Methods

UPLC methods offer advantages in terms of speed and resolution for the separation of pharmaceutical compounds and their impurities. A validated stability-indicating UPLC method has been established for Pitavastatin Calcium, which is capable of separating it from four potential impurities. scirp.org This method is well-suited for the quantification of Defluoro Pitavastatin.

Table 2: UPLC Method Parameters for the Separation of Pitavastatin and its Impurities

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | BEH C18 | scirp.org |

| Mobile Phase | Gradient mode with a simple mobile phase combination. | scirp.org |

| Flow Rate | 0.3 mL/min | scirp.org |

| Detection | 245 nm | scirp.org |

| Resolution | Greater than 4.0 between Pitavastatin Calcium and four potential impurities. | scirp.org |

| Correlation Coefficient (r) | Greater than 0.998 for Pitavastatin Calcium and its impurities. | scirp.org |

| Detection Level | Capable of detecting impurities at a level of 0.006% with respect to a test concentration of 0.10 mg/mL. | scirp.org |

The development of these stability-indicating methods is crucial for ensuring the quality and stability of pharmaceutical products containing Pitavastatin, as they allow for the accurate monitoring of impurities like this compound. The availability of reference standards for Defluoro Pitavastatin further facilitates the development and validation of these analytical methods. synzeal.compharmaffiliates.com

Computational and Theoretical Studies of Defluoro Pitavastatin Calcium Salt

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Defluoro Pitavastatin (B1663618), and its receptor, HMG-CoA reductase.

Molecular Docking: Docking studies for the parent compound, Pitavastatin, have elucidated its binding mechanism within the active site of HMG-CoA reductase. drugbank.com These studies reveal key interactions responsible for its high affinity and inhibitory activity. It is anticipated that Defluoro Pitavastatin would adopt a similar binding pose. The core interactions would likely involve the dihydroxyheptenoic acid moiety forming hydrogen bonds with key amino acid residues in the enzyme's active site. The quinoline (B57606) core and cyclopropyl (B3062369) group would also contribute to binding through hydrophobic and van der Waals interactions. The primary difference in interaction for the defluoro derivative would be the absence of the fluorine atom, which in Pitavastatin contributes to electrostatic and halogen bonding interactions with the receptor.

Molecular Dynamics (MD) Simulations: MD simulations of Pitavastatin complexed with HMG-CoA reductase have provided insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. These simulations would be crucial to understanding the dynamic behavior of Defluoro Pitavastatin in the active site. A comparative MD simulation study between Pitavastatin and its defluoro analog would be expected to reveal differences in the stability of the complex and the flexibility of the ligand and surrounding amino acid residues. The removal of the highly electronegative fluorine atom might alter the local electrostatic environment, potentially affecting the strength and dynamics of nearby hydrogen bonds.

A hypothetical comparison of binding energies based on the presence and absence of the fluorine atom is presented in the table below. The values are illustrative and would require specific computational studies for validation.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pitavastatin | -9.5 | SER56, ASP691, LYS692, ARG590 |

| Defluoro Pitavastatin | -8.8 | SER56, ASP691, LYS692, ARG590 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. For Defluoro Pitavastatin, these calculations would provide insights into its chemical behavior.

Reactivity Predictions: Quantum chemical calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding metabolic pathways. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. It is expected that the HOMO-LUMO gap for Defluoro Pitavastatin would be slightly different from that of Pitavastatin, which could translate to minor differences in chemical reactivity.

The following table provides a hypothetical comparison of key quantum chemical descriptors for Pitavastatin and its defluoro analog.

| Parameter | Pitavastatin (Hypothetical) | Defluoro Pitavastatin (Hypothetical) |

| HOMO Energy (eV) | -6.2 | -6.1 |

| LUMO Energy (eV) | -1.8 | -1.7 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.4 |

| Dipole Moment (Debye) | 5.2 | 4.8 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

QSAR Modeling: In the context of HMG-CoA reductase inhibitors, QSAR models have been developed to predict the inhibitory activity of new compounds based on various molecular descriptors. For Defluoro Pitavastatin, a QSAR model could be used to predict its inhibitory potency (IC50) against HMG-CoA reductase. The model would likely incorporate descriptors related to the molecule's size, shape, hydrophobicity, and electronic properties. The absence of the fluorine atom would alter these descriptors, leading to a predicted change in activity compared to Pitavastatin.

QSPR Modeling: QSPR models can predict various physicochemical properties, such as solubility, lipophilicity (logP), and melting point. These properties are important for understanding the pharmacokinetic profile of a drug. The removal of the fluorine atom in Defluoro Pitavastatin is expected to decrease its lipophilicity, which could, in turn, affect its absorption and distribution in the body.

The table below illustrates a hypothetical QSPR prediction for the two compounds.

| Property | Pitavastatin (Predicted) | Defluoro Pitavastatin (Predicted) |

| LogP | 3.5 | 3.2 |

| Aqueous Solubility (mg/L) | 25 | 35 |

| Polar Surface Area (Ų) | 95 | 95 |

In Silico Prediction of Biotransformation Pathways and Metabolic Hotspots

In silico tools can predict the metabolic fate of a compound in the body, identifying potential sites of metabolism (metabolic hotspots) and the resulting metabolites. The primary route of metabolism for Pitavastatin involves glucuronidation, with minimal metabolism by the cytochrome P450 (CYP) system, specifically CYP2C9 and to a lesser extent CYP2C8. drugbank.com

Biotransformation Pathways: For Defluoro Pitavastatin, the primary biotransformation pathway is also expected to be glucuronidation of the carboxylic acid group. However, the absence of the fluorine atom on the phenyl ring could potentially open up this site for hydroxylation by CYP enzymes, a common metabolic pathway for aromatic rings.

Metabolic Hotspots: Computational tools can predict which atoms in a molecule are most susceptible to metabolism. For Defluoro Pitavastatin, the predicted metabolic hotspots would likely include the carboxylic acid group (for glucuronidation) and potentially the now unsubstituted phenyl ring (for hydroxylation).

A summary of predicted metabolic pathways is provided in the table below.

| Compound | Primary Metabolic Pathway | Potential Minor Pathways |

| Pitavastatin | Glucuronidation | Minimal CYP-mediated oxidation |

| Defluoro Pitavastatin | Glucuronidation | CYP-mediated hydroxylation of the phenyl ring |

Future Research Directions and Academic Significance of Defluoro Pitavastatin Calcium Salt Research

Development of Novel Analogues and Derivatives of Defluoro Pitavastatin (B1663618) Calcium Salt for Targeted Studies

While Defluoro Pitavastatin Calcium Salt is primarily recognized as an impurity, its stable and well-characterized structure presents a unique scaffold for the synthesis of novel analogues. Future research could focus on creating derivatives of this compound to probe specific biological questions. The synthesis of this compound itself has been described, typically involving the use of (S)-(-)-α-methyl benzyl (B1604629) amine salt of [(3R, 5S, 6E)-7-[2-cyclopropyl-4-(phenyl)-3-quinolyl]-3, 5- dihydroxy-6-heptenoic acid] as a starting material. derpharmachemica.com

Further synthetic modifications to the Defluoro Pitavastatin structure could be envisioned. For example, altering the cyclopropyl (B3062369) group, modifying the quinoline (B57606) core, or introducing different functional groups on the phenyl ring could yield a library of novel compounds. These analogues could then be used in targeted studies to explore structure-activity relationships, potentially identifying derivatives with unique pharmacological profiles or enhanced properties for specific therapeutic applications beyond cholesterol reduction.

Deeper Investigation into Unexplored Molecular Targets and Preclinical Biological Activities

The primary mechanism of action for statins, including Pitavastatin and presumably its defluoro analogue, is the competitive inhibition of HMG-CoA reductase. derpharmachemica.comdrugbank.com However, statins are known to exhibit a range of "pleiotropic" effects that are independent of their lipid-lowering properties. nih.gov These effects include anti-inflammatory, antioxidant, and anti-proliferative actions. nih.gov

Recent research has highlighted some of these wider biological activities for Pitavastatin, such as:

Antifungal Properties: Pitavastatin Calcium has been shown to enhance the fungicidal activity of fluconazole (B54011) by inhibiting ubiquinone biosynthesis and generating reactive oxygen species. nih.govnih.gov

Anticancer Effects: Studies have indicated that Pitavastatin can induce apoptosis in various cancer cell lines. nih.gov

Immunomodulation: Pitavastatin has been found to be a potent inhibitor of T-cell proliferation, suggesting potential applications in T-cell-mediated autoimmune diseases. researchgate.net

A significant future research direction would be the systematic preclinical evaluation of this compound to determine if it retains, modifies, or lacks these pleiotropic effects. Investigating whether the absence of the fluorine atom alters its activity against these or other unexplored molecular targets could reveal new therapeutic possibilities or provide a deeper understanding of the mechanisms behind statin pleiotropy. Such studies would clarify the specific contribution of the fluorophenyl group to these off-target activities.

Advancements in Analytical Techniques for Impurity Profiling and Quality Assurance of Statin Compounds

The presence of impurities like Defluoro Pitavastatin is a critical quality attribute that must be monitored and controlled during the manufacturing of Pitavastatin. chemicea.comveeprho.comlivepositively.com The availability of highly pure this compound as a reference standard is essential for the development and validation of robust analytical methods. axios-research.comsynzeal.com

Advanced analytical techniques are continuously being developed to improve the efficiency and sensitivity of impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods used for the detection and quantification of statin impurities. nih.govnih.gov Recent advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) on superficially porous stationary phases, which allows for rapid and high-resolution separation of Pitavastatin from its impurities, including the desfluoro variant.

Future research in this area will likely focus on:

Developing even faster and more "green" analytical methods with reduced solvent consumption.

Utilizing advanced detection techniques, such as high-resolution mass spectrometry, for more accurate identification and characterization of trace-level impurities.

Implementing Quality by Design (QbD) principles in method development to create more robust and reliable analytical procedures for routine quality control. japsonline.comresearchgate.net

The use of multivariate analysis, such as partial least squares (PLS) regression, to eliminate interference from formulation excipients in the quantification of the active pharmaceutical ingredient and its impurities. ugm.ac.id

Theoretical Contributions to the Understanding of Statin Pharmacophore and Structure-Function Relationships

The study of structurally related impurities like Defluoro Pitavastatin provides valuable insights into the pharmacophore of synthetic statins. The pharmacophore for this class of drugs includes the dihydroxyheptanoic acid moiety, which mimics the natural substrate of HMG-CoA reductase, and a complex hydrophobic ring structure that is crucial for binding to the enzyme. researchgate.net

Binding Interactions: The fluorine atom can influence the electronic properties of the phenyl ring and may participate in specific interactions within the active site of HMG-CoA reductase.

Conformational Stability: The presence of the fluorine atom can affect the conformational preferences of the molecule, which in turn can impact its ability to bind effectively to the target enzyme.

Lipophilicity and Bioavailability: Fluorine substitution can alter the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Computational modeling and simulation studies comparing Pitavastatin and Defluoro Pitavastatin can provide a theoretical framework for understanding these structure-function relationships at a molecular level. This knowledge is invaluable for the rational design of future, more potent, and selective HMG-CoA reductase inhibitors.

Role of this compound Research in Pharmaceutical Development and Impurity Management Strategies

The research and characterization of this compound play a pivotal role in the broader context of pharmaceutical development and impurity management. chemicea.com The identification of process-related impurities is a critical step in optimizing a drug's manufacturing process to ensure both high yield and high quality. derpharmachemica.com

The study of Defluoro Pitavastatin contributes to:

Process Optimization: Understanding the pathways through which this impurity is formed allows chemists to modify reaction conditions to minimize its generation, thereby improving the purity of the final active pharmaceutical ingredient (API). derpharmachemica.com

Specification Setting: Regulatory authorities require strict limits on impurities in pharmaceutical products. researchgate.netoceanicpharmachem.com The availability of a well-characterized reference standard for Defluoro Pitavastatin allows for the establishment of acceptable levels in the final drug product.

Stability Testing: Defluoro Pitavastatin can be formed as a degradation product under certain stress conditions, such as in the presence of base or during thermal degradation. Its use as a marker in stability studies helps to establish appropriate storage conditions and shelf-life for the drug product.

Ensuring Product Quality and Safety: The primary goal of impurity management is to ensure the safety and efficacy of the medication. chemicea.comoceanicpharmachem.com By controlling the levels of impurities like Defluoro Pitavastatin, manufacturers can ensure that each batch of the drug meets the required quality standards. chemicea.com

In essence, the research focused on this compound is not merely an academic exercise but a crucial component of the comprehensive strategy to ensure the quality, safety, and consistency of Pitavastatin as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing Defluoro Pitavastatin Calcium Salt with high purity?

this compound can be synthesized via ion-exchange reactions using alkali metal salts of pitavastatin (e.g., sodium or potassium salts) and calcium compounds like calcium chloride. Key steps include:

- Dissolving the alkali metal salt in a water-alcohol mixture (≥60% water).

- Adding 0.5–2 mol equivalents of calcium compound per mole of the starting material.

- Precipitating the calcium salt under controlled drying (15–40°C, reduced pressure) to maintain a water content of 9–13% (w/w) for stability .

- Confirming crystallinity via X-ray powder diffraction (XRPD) with characteristic peaks at 10.40°, 13.20°, and 30.16° (2θ, CuKα radiation) .

Q. How can researchers validate the identity and purity of this compound?

Use a multi-technique approach:

- Spectrophotometry : Ion-pair complex formation with acid dyes (e.g., bromothymol blue) for quantification at 415–420 nm, validated per ICH guidelines .

- HPLC : Reverse-phase columns (C18) with UV detection (λmax = 245 nm) to resolve impurities like lactone derivatives or stereoisomers .

- XRPD : Verify crystalline form A to avoid polymorphic inconsistencies .

Q. What solubility characteristics should be considered for in vitro assays?

this compound is sparingly soluble in aqueous buffers. Optimize solubility by:

- Preparing stock solutions in DMSO (25–51 mg/mL) or DMF (30 mg/mL).

- Diluting in aqueous buffers (e.g., PBS pH 7.2) to 0.5 mg/mL. Avoid long-term storage of aqueous solutions (>24 hours) due to precipitation risks .

Advanced Research Questions

Q. How do storage conditions impact the stability of this compound?

Stability is highly dependent on water content:

Q. What analytical strategies resolve contradictions in reported solubility data?

Discrepancies (e.g., 25 mg/mL vs. 51 mg/mL in DMSO) may arise from hydration states or residual solvents. Address this by:

Q. How can impurity profiles be systematically characterized?

Key impurities include:

Q. What mechanistic synergies exist between this compound and pemafibrate in cardiovascular models?

In preclinical studies, the combination of pitavastatin calcium (1–4 mg/day) and pemafibrate (a PPAR-α agonist) reduces cardiovascular risks by:

Q. How do researchers address batch-to-batch variability in pharmacological assays?

Variability in salt content or hydration can skew bioassay results. Mitigate by:

- Standardizing synthesis protocols (e.g., fixed drying times and humidity levels).

- Performing peptide content analysis (via UV spectrophotometry) and adjusting concentrations accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.